molecular formula C25H20N2O4S2 B2638560 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898459-37-5

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2638560
M. Wt: 476.57
InChI Key: ORUWWVQTIBTPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research has explored the structure-activity relationships of substituted benzamides, including compounds structurally related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, as potential neuroleptic agents. These studies focus on developing atypical antipsychotic agents by evaluating their affinity for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, alongside assessing their in vivo antipsychotic activity through animal models (Norman et al., 1996).

Anticancer Activity

A series of substituted benzamides were synthesized and tested for their anticancer activity against various cancer cell lines, demonstrating the potential for compounds within this class to act as effective anticancer agents. This includes the evaluation of their in vitro activity, which showed moderate to excellent anticancer efficacy, compared to established chemotherapy agents (Ravinaik et al., 2021).

Synthesis and Biological Activity

The synthesis and characterization of novel heterocyclic compounds, including those related to N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide, have been explored, revealing insights into their antibacterial and antifungal properties. This highlights the broad spectrum of biological activity these compounds may possess, underlining their relevance in developing new therapeutic agents (Patel & Patel, 2015).

Innovative Synthesis Methods

Research on the synthesis of benzamide derivatives introduces innovative methods, such as copper(II)-catalyzed remote sulfonylation, that not only enhance the efficiency of producing these compounds but also contribute to more environmentally friendly chemical processes. This progress in synthetic chemistry opens new avenues for the development and application of compounds like N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide in various scientific domains (Xia et al., 2016).

Antimicrobial and Antifungal Evaluation

Benzamide derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing their potential as promising agents against a wide range of bacterial and fungal pathogens. This evaluation is crucial for identifying new drugs capable of combating antibiotic-resistant strains and addressing the global challenge of infectious diseases (Desai et al., 2013).

properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-15-9-14-19(16-20)24(29)27-25-26-21(17-10-5-3-6-11-17)23(32-25)22(28)18-12-7-4-8-13-18/h3-16H,2H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUWWVQTIBTPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

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